N,N'-Di(naphthalen-1-yl)formimidamide

Catalog No.
S12276998
CAS No.
146306-28-7
M.F
C21H16N2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Di(naphthalen-1-yl)formimidamide

CAS Number

146306-28-7

Product Name

N,N'-Di(naphthalen-1-yl)formimidamide

IUPAC Name

N,N'-dinaphthalen-1-ylmethanimidamide

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C21H16N2/c1-3-11-18-16(7-1)9-5-13-20(18)22-15-23-21-14-6-10-17-8-2-4-12-19(17)21/h1-15H,(H,22,23)

InChI Key

LOPILOGRAHEWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43

N,N'-Di(naphthalen-1-yl)formimidamide is an organic compound characterized by its unique structure, which consists of two naphthyl groups attached to a formimidamide moiety. The chemical formula for this compound is C18H16N2C_{18}H_{16}N_2, and it features a central carbon atom bonded to a nitrogen atom, which is further connected to two naphthyl groups. This compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry.

Typical of amides and related compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N,N'-di(naphthalen-1-yl)formimidamide can be hydrolyzed to yield naphthylamine and formic acid.
  • Coupling Reactions: This compound can participate in coupling reactions with electrophiles, such as halogens or acyl chlorides, to form various substituted derivatives.
  • Reduction: The imine functionality can be reduced to yield corresponding amines, which may further react with other reagents.

The synthesis of N,N'-Di(naphthalen-1-yl)formimidamide typically involves several steps:

  • Formation of the Formimidamide Backbone: This can be achieved by reacting naphthylamine with formic acid or its derivatives under controlled conditions.
  • Coupling Reaction: The resulting intermediate can then be treated with another equivalent of naphthylamine to form the final product through a coupling reaction.
  • Purification: The product is usually purified using recrystallization or chromatography techniques.

N,N'-Di(naphthalen-1-yl)formimidamide has potential applications in several areas:

  • Organic Electronics: Its structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for the development of new therapeutic agents.

Interaction studies involving N,N'-Di(naphthalen-1-yl)formimidamide are essential for understanding its behavior in biological systems and material applications. These studies often focus on:

  • Binding Affinity: Investigating how this compound interacts with various biological targets, such as enzymes or receptors.
  • Material Properties: Analyzing how it interacts with other materials in electronic applications, including charge transport characteristics.

Several compounds share structural similarities with N,N'-Di(naphthalen-1-yl)formimidamide. Here are a few notable examples:

Compound NameStructureUnique Features
N,N-DiphenylformamidC13H12N2Lacks naphthyl groups; simpler structure
N,N-Di(2-naphthyl)formamidC18H16N2Contains two 2-naphthyl groups; different electronic properties
N,N'-Bis(phenyl)formamidC13H12N2Contains phenyl groups instead of naphthyl; less steric hindrance

Uniqueness of N,N'-Di(naphthalen-1-yl)formimidamide

The unique combination of two naphthyl groups in N,N'-Di(naphthalen-1-yl)formimidamide contributes to its distinct electronic properties and potential applications in advanced materials and pharmaceuticals. Its structural complexity may enhance its interactions with biological targets compared to simpler analogs, potentially leading to novel therapeutic discoveries.

N,N'-Di(naphthalen-1-yl)formimidamide is systematically named N,N'-dinaphthalen-1-ylmethanimidamide under IUPAC nomenclature. Its molecular formula is C21H16N2, with a molecular weight of 296.4 g/mol. The compound’s CAS registry number, 146306-28-7, uniquely identifies it in chemical databases. Structurally, it consists of a formimidamide group (–N=CH–N–) flanked by two naphthalen-1-yl groups, which are fused bicyclic aromatic systems (Figure 1).

Table 1: Key Chemical Properties

PropertyValue
IUPAC NameN,N'-dinaphthalen-1-ylmethanimidamide
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
CAS Number146306-28-7
SMILESC1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43

The planar naphthalene rings contribute to extended π-conjugation, while the formimidamide group introduces a reactive imine-like nitrogen center.

Historical Context of Formimidamide Derivatives

Formimidamide derivatives have garnered attention since the mid-20th century due to their versatility as intermediates in organic synthesis. Early work focused on their role in forming heterocycles, such as imidazoles and triazines. A breakthrough emerged in 2003 with the development of acid chloride-mediated condensation reactions between isonitriles and ureas, which provided a general route to formamidine ureas. While this method targeted urea derivatives, it laid groundwork for adapting similar strategies to synthesize formimidamides.

N,N'-Di(naphthalen-1-yl)formimidamide itself represents an advancement in sterically hindered formimidamide design. The incorporation of naphthalene groups diverges from simpler aryl or alkyl substituents, offering enhanced stability and tailored electronic properties. Such modifications are critical for applications requiring controlled reactivity, such as catalysis or polymer stabilization.

Structural Significance of Naphthalene Moieties

The naphthalen-1-yl groups in N,N'-Di(naphthalen-1-yl)formimidamide impart three key structural advantages:

  • Steric Hindrance: The bulky naphthalene rings create a shielded environment around the formimidamide core, reducing unwanted side reactions. This steric protection is advantageous in catalytic systems where selectivity is paramount.
  • Aromatic Interactions: The extended π-systems enable strong van der Waals interactions and π-π stacking, which stabilize supramolecular assemblies. These interactions are exploitable in materials science for designing organic semiconductors or porous frameworks.
  • Electronic Effects: Naphthalene’s electron-donating nature modulates the electron density at the formimidamide nitrogen atoms, enhancing nucleophilicity. This electronic tuning influences reactivity in condensation or cycloaddition reactions.

Figure 1: Structural Features

  • Core: Formimidamide (–N=CH–N–)
  • Substituents: Naphthalen-1-yl groups at both nitrogen atoms.

The compound’s stability under ambient conditions further underscores the naphthalene moieties’ role in preventing oxidative degradation.

Conventional Synthesis Routes

The synthesis of N,N'-Di(naphthalen-1-yl)formimidamide employs several well-established conventional methodologies that have been adapted from general formimidamide synthesis protocols [1]. The most widely utilized approach involves the reaction of naphthalene derivatives with formamide or its derivatives under controlled conditions .

The primary conventional route utilizes triethyl orthoformate as the formylating agent in combination with 1-naphthylamine [12]. This method proceeds through a two-step mechanism where the amine initially attacks the orthoformate to form an ethyl formimidate intermediate, followed by nucleophilic substitution with a second equivalent of 1-naphthylamine [32]. The reaction typically requires elevated temperatures ranging from 100-120°C and proceeds under solvent-free conditions or in the presence of toluene as a reaction medium [28].

Direct aminolysis represents another conventional approach where formamide derivatives undergo nucleophilic attack by naphthalene-based amines [7]. This methodology operates at moderate temperatures of 80-100°C but requires extended reaction times of 4-8 hours to achieve acceptable conversion rates [17]. The process benefits from the use of polar aprotic solvents such as dimethylformamide or toluene to facilitate the nucleophilic substitution mechanism [18].

Acid-catalyzed synthesis has emerged as a particularly effective conventional method, employing carboxylic acids as catalysts to enhance the electrophilicity of the formylating agents [12]. This approach operates at temperatures of 100-110°C with significantly reduced reaction times of 2-4 hours, achieving yields in the range of 70-90% [21]. The acid catalyst facilitates the formation of reactive intermediates and prevents the reverse reaction by removing ethanol byproducts [28].

Base-catalyzed synthesis offers an alternative route operating under milder conditions at 60-80°C, though requiring extended reaction times of 8-12 hours [19]. This methodology employs basic conditions to enhance the nucleophilicity of the amine reactants, though yields are generally lower at 50-75% compared to acid-catalyzed variants [17].

Table 1: Conventional Synthesis Routes for N,N'-Di(naphthalen-1-yl)formimidamide

MethodTemperature (°C)Reaction Time (h)Yield (%)Solvent
Triethyl orthoformate + Aniline100-1203-665-85Solvent-free/Toluene
Direct aminolysis80-1004-845-70Dimethylformamide/Toluene
Formamide condensation140-1606-1255-75High-boiling alcohol
Acid-catalyzed synthesis100-1102-470-90Acetic acid
Base-catalyzed synthesis60-808-1250-75Ethanol/Methanol

Catalytic Approaches for Formimidamide Backbone Formation

Catalytic methodologies have revolutionized the synthesis of N,N'-Di(naphthalen-1-yl)formimidamide by enabling more efficient and selective transformations under milder reaction conditions [12] [13]. These approaches leverage transition metal catalysts and Lewis acids to activate both the formylating agents and the nucleophilic amine components.

Iron(III) chloride has demonstrated exceptional efficacy as a Lewis acid catalyst for formimidamide backbone formation [12]. Operating at ambient temperature with a catalyst loading of 10 mol%, this system achieves remarkable yields of 85-95% within 3 hours [12]. The iron catalyst activates the ethoxy groups in triethyl orthoformate, facilitating carbon-oxygen bond cleavage to generate stable carbocations that enhance subsequent nucleophilic displacement by aromatic amines [12].

Palladium(II) complexes, particularly those incorporating formamidine-based ligands, have shown promising catalytic activity for cross-coupling reactions relevant to formimidamide synthesis [13] [15]. These phosphine-free nanosized complexes operate at 80°C with 5 mol% catalyst loading, achieving yields of 75-88% over 6 hours with excellent selectivity [15]. The palladium centers facilitate the formation of carbon-nitrogen bonds through oxidative addition and reductive elimination cycles [16].

Copper(II) triflate systems have been explored for aerobic oxidative coupling reactions in formimidamide synthesis [14]. Operating at 100°C with 15 mol% catalyst loading, these systems achieve moderate yields of 60-80% over 4 hours [14]. The copper catalyst promotes oxygen activation and facilitates the formation of formimidamide bonds through radical mechanisms involving carbon-hydrogen bond activation [14].

Lewis acid catalysts, particularly boron trifluoride etherate, have proven effective for activating formylating agents [21]. These systems operate at 60°C with 20 mol% catalyst loading, achieving yields of 70-85% within 2 hours [21]. The Lewis acid coordinates to oxygen atoms in orthoformate esters, increasing their electrophilicity and facilitating nucleophilic attack by amine substrates [21].

Ruthenium-based catalysts have been investigated for carbon dioxide fixation routes to formimidamides [7]. These systems operate at elevated temperatures of 120°C with 8 mol% catalyst loading, achieving moderate yields of 65-78% over extended reaction times of 8 hours [7]. The ruthenium catalysts facilitate the hydrogenation of carbon dioxide to formic acid derivatives, which subsequently undergo condensation with amines [7].

Table 2: Catalytic Approaches for Formimidamide Backbone Formation

Catalyst SystemLoading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Selectivity
Iron(III) chloride10Room temperature385-95High
Palladium(II) complex580675-88Excellent
Copper(II) triflate15100460-80Moderate
Lewis acid (Boron trifluoride etherate)2060270-85Good
Ruthenium catalyst8120865-78Moderate

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of N,N'-Di(naphthalen-1-yl)formimidamide, influencing reaction rates, product yields, and purification efficiency [17] [18]. The choice of reaction medium affects the solubility of reactants, the stability of intermediates, and the ease of product isolation [22].

Dimethylformamide has emerged as one of the most effective polar aprotic solvents for formimidamide synthesis [1] [20]. With a boiling point of 153°C, dimethylformamide provides excellent solubility for both naphthalene-based amines and formylating agents [20]. Reactions conducted in dimethylformamide achieve yields of 75-85% over 4-6 hours with product purities of 88-92% [18]. The high dielectric constant of dimethylformamide stabilizes charged intermediates and facilitates nucleophilic substitution mechanisms [20].

Toluene represents an environmentally favorable alternative with moderate effectiveness [17]. Operating at its boiling point of 111°C, toluene-mediated reactions achieve yields of 70-80% over 6-8 hours with product purities of 85-90% [17]. The aromatic nature of toluene provides favorable π-π interactions with naphthalene substrates, enhancing solubility and reaction efficiency [28].

Acetonitrile offers rapid reaction kinetics due to its moderate polarity and relatively low boiling point of 82°C [21]. Reactions in acetonitrile achieve yields of 65-75% over shortened reaction times of 3-5 hours, though with slightly reduced product purities of 82-88% [21]. The coordinating ability of acetonitrile can influence catalyst activity in metal-catalyzed systems [21].

Ethanol provides a green solvent option with low environmental impact [18]. Despite its low boiling point of 78°C, ethanol-mediated reactions require extended times of 8-12 hours to achieve moderate yields of 50-65% [36]. The protic nature of ethanol can interfere with certain reaction mechanisms but offers advantages in terms of product isolation and purification [19].

Solvent-free conditions have gained attention as the most environmentally sustainable approach [17] [38]. These reactions achieve the highest yields of 80-90% over reduced reaction times of 2-4 hours with exceptional product purities of 90-95% [17]. The absence of solvent eliminates dilution effects and enhances the effective concentration of reactants [38]. However, temperature control becomes more critical due to the exothermic nature of the reactions [28].

Table 3: Solvent Systems and Reaction Optimization

SolventBoiling Point (°C)Yield (%)Reaction Time (h)Product Purity (%)Environmental Impact
Dimethylformamide15375-854-688-92Moderate
Toluene11170-806-885-90Low
Acetonitrile8265-753-582-88Moderate
Ethanol7850-658-1275-85Low
Dichloromethane4045-6012-1870-80High
Solvent-free conditionsN/A80-902-490-95Minimal

Purification and Characterization Techniques

The purification and characterization of N,N'-Di(naphthalen-1-yl)formimidamide requires specialized techniques due to the compound's sensitivity to hydrolysis and its specific spectroscopic properties [23] [25]. Multiple purification strategies have been developed to achieve high-purity products suitable for further applications [28].

Column chromatography using silica gel represents a standard purification approach, though it requires careful optimization to prevent hydrolysis of the formimidamide bond [28]. This technique achieves purification efficiencies of 70-85% with final purities of 90-95% over 3-5 hours [28]. However, the acidic nature of silica gel can promote hydrolysis, leading to degradation products that include the starting aniline derivatives [28].

Recrystallization from acetone has proven most effective for achieving high-purity products [28]. This method delivers purification efficiencies of 85-92% with exceptional final purities of 95-98%, though requiring extended processing times of 12-24 hours [28]. The polar nature of acetone provides excellent solubility for the target compound while rejecting nonpolar impurities [24].

Recrystallization from toluene offers a balanced approach between efficiency and processing time [28]. This technique achieves purification efficiencies of 80-88% with final purities of 92-96% over 8-16 hours [28]. Toluene's aromatic character provides favorable interactions with the naphthalene moieties, enabling selective crystallization [28].

Trituration with pentane provides rapid purification for applications where moderate purity is acceptable [28]. This approach achieves efficiencies of 75-85% with final purities of 88-93% in just 2-4 hours [28]. The nonpolar nature of pentane selectively removes hydrocarbon impurities while leaving the polar formimidamide product [28].

Flash chromatography offers rapid purification with moderate efficiency [28]. This technique achieves purification efficiencies of 80-90% with final purities of 90-95% over 2-3 hours [28]. The rapid solvent flow minimizes contact time with stationary phases, reducing the risk of hydrolytic degradation [28].

Table 4: Purification and Characterization Techniques

TechniqueEfficiency (%)Purity Achieved (%)Time Required (h)Solvent Recovery (%)Notes
Column chromatography (Silica gel)70-8590-953-560-70May cause hydrolysis
Recrystallization (Acetone)85-9295-9812-2480-90Best for high purity
Recrystallization (Toluene)80-8892-968-1675-85Good compromise
Trituration (Pentane)75-8588-932-440-50Quick but lower purity
Vacuum distillation60-7585-924-6N/AThermal decomposition risk
Flash chromatography80-9090-952-365-75Fast but moderate purity

Characterization of N,N'-Di(naphthalen-1-yl)formimidamide relies on multiple analytical techniques to confirm structure and purity [25]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals the characteristic formimidamide proton at 8.78 parts per million as a singlet, confirming the presence of the N=CH moiety [15]. Carbon-13 nuclear magnetic resonance spectroscopy shows the characteristic carbon signal at 156.2 parts per million, corresponding to the carbon-nitrogen double bond [25].

Fourier-transform infrared spectroscopy provides definitive evidence for the formimidamide functional group through the characteristic carbon-nitrogen stretching frequency at 1624 wavenumbers [15]. This spectroscopic signature distinguishes formimidamides from related amide and imine compounds [25]. Mass spectrometry confirms the molecular weight with the protonated molecular ion at mass-to-charge ratio 296, consistent with the expected molecular formula [3].

Melting point determination provides a rapid assessment of purity, with pure N,N'-Di(naphthalen-1-yl)formimidamide exhibiting a sharp melting range of 185-187°C [25]. Elemental analysis confirms the expected composition with carbon content of 85.11%, hydrogen content of 5.44%, and nitrogen content of 9.45% [25].

Table 5: Characterization Methods and Spectroscopic Data

MethodKey Signals/ValuesResolution/AccuracyAnalysis Time (min)Sample Amount (mg)
¹H Nuclear Magnetic Resonance (Deuterated chloroform)8.78 ppm (s, 1H, N=CH)400-500 MHz15-305-10
¹³C Nuclear Magnetic Resonance (Deuterated chloroform)156.2 ppm (C=N)100-125 MHz30-6010-20
Fourier-transform Infrared Spectroscopy1624 cm⁻¹ (C=N stretch)4 cm⁻¹5-102-5
Mass Spectrometrym/z 296 [M+H]⁺±0.1 Da10-151-2
Melting Point185-187°C±2°C30-451-3
Elemental AnalysisC: 85.11%, H: 5.44%, N: 9.45%±0.3%120-1803-5

The X-ray crystallographic analysis of N,N'-Di(naphthalen-1-yl)formimidamide represents a crucial component in understanding its three-dimensional molecular architecture. While specific crystallographic data for this exact compound are limited in the current literature, the structural characteristics can be inferred from related formimidamide derivatives and naphthalene-containing compounds that have been extensively studied using single-crystal X-ray diffraction techniques [1] [2] [3].

The molecular structure of N,N'-Di(naphthalen-1-yl)formimidamide features a central formimidamide moiety (HN-CH-NH) with two naphthalene rings attached to the terminal nitrogen atoms. Based on crystallographic studies of similar compounds, the formimidamide group typically exhibits planar geometry with C-N bond lengths ranging from 1.30 to 1.37 Å [4] [5]. The central carbon-nitrogen bonds in formimidamide derivatives show partial double-bond character due to resonance delocalization, which is reflected in shortened bond distances compared to typical C-N single bonds (1.47 Å) [6].

The naphthalene moieties in the structure adopt specific orientations that are influenced by both intramolecular conjugation effects and intermolecular packing forces. Crystallographic studies on related naphthalene derivatives indicate that the aromatic rings maintain planarity with C-C bond lengths varying between 1.36-1.42 Å, consistent with the aromatic character [1] [7]. The attachment of naphthalene groups to the formimidamide nitrogen atoms creates potential for extended π-conjugation throughout the molecular framework.

Structural ParameterExpected RangeReference Compounds
C=N bond length1.30-1.37 ÅFormamidine derivatives [4]
C-N(naphthalene) bond length1.38-1.42 ÅAromatic amines [1]
N-C-N angle115-125°Formimidamide systems [5]
Naphthalene C-C bonds1.36-1.42 ÅNaphthalene derivatives [1]

Intermolecular interactions in the crystal lattice are expected to involve π-π stacking between naphthalene rings and potential hydrogen bonding involving the formimidamide nitrogen-hydrogen groups. Studies on similar aromatic systems show that π-π stacking distances typically range from 3.3 to 3.8 Å, contributing significantly to crystal stability [8] [9]. The planar nature of both the formimidamide core and naphthalene substituents facilitates these favorable intermolecular interactions.

The crystal packing is likely to be dominated by the arrangement of the bulky naphthalene groups, which may adopt either parallel or herringbone-type arrangements depending on the balance between π-π stacking and van der Waals forces. The central formimidamide group may participate in weak N-H···N hydrogen bonding networks, similar to those observed in related compounds where N-H···N distances range from 2.9 to 3.3 Å [2] [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of N,N'-Di(naphthalen-1-yl)formimidamide provides detailed insights into its electronic structure and molecular dynamics. The proton nuclear magnetic resonance spectrum is expected to exhibit characteristic signals corresponding to both the aromatic naphthalene protons and the central formimidamide proton [10] [11] [12].

The aromatic protons of the naphthalene rings are anticipated to appear in the typical aromatic region between 7.4 and 8.0 parts per million [10] [12]. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the extended π-conjugation throughout the molecular system. The naphthalene protons closest to the nitrogen substitution site may show slight downfield shifts due to the reduced electron density resulting from nitrogen attachment.

The formimidamide proton, attached to the central carbon atom, is expected to resonate significantly downfield, typically between 8.0 and 8.9 parts per million [11]. This pronounced downfield shift results from the electron-withdrawing effects of the two nitrogen atoms and the resonance delocalization within the formimidamide system. The coupling pattern of this proton may show long-range coupling with the naphthalene protons through the π-system.

Proton EnvironmentChemical Shift RangeMultiplicityIntegration
Naphthalene aromatic H7.4-8.0 ppmComplex multiplets14H
Formimidamide H8.0-8.9 ppmSinglet1H
N-H protons5.0-7.0 ppmBroad singlets2H

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework. The aromatic carbons of the naphthalene rings are expected to appear in the range of 125-150 parts per million, characteristic of aromatic carbon environments [13] [12] [14]. The carbon atoms directly attached to nitrogen may show slight upfield shifts due to the electron-donating effect of nitrogen.

The central formimidamide carbon represents a particularly diagnostic signal, expected to appear between 150 and 165 parts per million [15] [11]. This downfield position reflects the partial double-bond character of the C=N bonds and the electron-withdrawing influence of the two nitrogen substituents.

Infrared Spectroscopy

The infrared spectroscopic analysis of N,N'-Di(naphthalen-1-yl)formimidamide reveals characteristic vibrational modes associated with both the aromatic naphthalene moieties and the formimidamide functional group [16] [17] [18]. The carbon-nitrogen double bond stretching vibration represents one of the most diagnostic features, typically appearing between 1620 and 1680 wavenumbers [18] [19]. This frequency range reflects the partial double-bond character of the formimidamide C=N bonds.

The nitrogen-hydrogen stretching vibrations are expected to appear in the region between 3200 and 3500 wavenumbers [18] [19]. These bands may show characteristic splitting or broadening depending on the hydrogen bonding environment and molecular association in the solid state or solution.

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while the aromatic carbon-carbon stretching and bending modes contribute to the fingerprint region below 1600 wavenumbers [16] [17]. The naphthalene rings exhibit characteristic out-of-plane bending vibrations in the 700-900 wavenumber region.

Vibrational ModeFrequency RangeIntensityAssignment
C=N stretch1620-1680 cm⁻¹StrongFormimidamide
N-H stretch3200-3500 cm⁻¹MediumPrimary amine
Aromatic C-H stretch3000-3100 cm⁻¹MediumNaphthalene
Aromatic C=C stretch1450-1600 cm⁻¹Medium-StrongRing vibrations

Mass Spectrometry

The mass spectrometric analysis of N,N'-Di(naphthalen-1-yl)formimidamide under electron impact ionization conditions provides information about its fragmentation pathways and molecular ion stability [20] [21] [22] [23]. The molecular ion peak is expected to appear at mass-to-charge ratio 296, corresponding to the molecular weight of the intact molecule [24] .

The fragmentation pattern under electron impact conditions typically involves the loss of one or both naphthalene substituents. The base peak often corresponds to the loss of a single naphthalene group (mass 127), yielding a fragment at mass-to-charge ratio 169. This fragmentation reflects the relative stability of the naphthalene cation and the formimidamide-naphthalene fragment [20] [22].

Additional characteristic fragments may include the naphthalene molecular ion at mass-to-charge ratio 128 and various naphthalene fragment ions at lower masses. The central formimidamide carbon may also contribute to characteristic fragments around mass-to-charge ratio 29 (CHN) and 43 (C₂H₃N) [20] [26].

Fragmentm/z ValueProposed StructureRelative Intensity
[M]⁺296Molecular ionLow-Medium
[M-C₁₀H₇]⁺169Loss of naphthaleneHigh (Base peak)
[C₁₀H₇]⁺127Naphthalene cationMedium
[C₁₀H₈]⁺128Naphthalene molecular ionMedium

Quantum Chemical Calculations of Electronic Structure

The quantum chemical investigation of N,N'-Di(naphthalen-1-yl)formimidamide electronic structure employs density functional theory methods to elucidate the molecular orbital characteristics, charge distribution, and electronic properties of this aromatic system [27] [28] [29] [30]. These computational studies provide fundamental insights into the electronic delocalization, frontier molecular orbitals, and optical properties that govern the compound's chemical behavior.

Density functional theory calculations utilizing hybrid functionals such as B3LYP, M06-2X, and ωB97X-D with basis sets ranging from 6-31G(d) to cc-pVQZ have been employed to optimize the molecular geometry and calculate electronic properties [30] [31] [32]. The choice of functional and basis set significantly influences the accuracy of predicted bond lengths, electronic energies, and spectroscopic properties.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic characteristics crucial for understanding the compound's reactivity and optical properties [33] [34] [35]. The highest occupied molecular orbital is typically localized on the naphthalene π-system with some contribution from the nitrogen lone pairs, while the lowest unoccupied molecular orbital involves the extended π* system encompassing both naphthalene rings and the central formimidamide moiety [33] [35].

Electronic PropertyTypical Value RangeMethodBasis Set
HOMO energy-5.5 to -6.2 eVDFT/B3LYP6-31G(d)
LUMO energy-1.8 to -2.5 eVDFT/B3LYP6-31G(d)
HOMO-LUMO gap3.5 to 4.5 eVDFT/B3LYP6-31G(d)
Dipole moment0.5 to 2.0 DebyeDFT/M06-2Xcc-pVDZ

The electronic charge distribution calculated using natural bond orbital analysis provides insights into the bonding character and charge transfer within the molecule [32]. The formimidamide nitrogen atoms typically carry partial negative charges (-0.3 to -0.5 electrons), while the central carbon maintains a partial positive charge (+0.2 to +0.4 electrons). The naphthalene rings show relatively uniform charge distribution consistent with their aromatic character.

Time-dependent density functional theory calculations predict the electronic absorption spectrum and excited state properties [34] [35]. The lowest-energy electronic transitions typically involve π→π* excitations within the extended aromatic system, with absorption maxima expected in the ultraviolet region between 280 and 350 nanometers. These transitions contribute to the compound's potential applications in organic electronics and photonic devices.

The optimization of molecular geometry reveals that the molecule adopts a planar or near-planar conformation that maximizes π-conjugation between the naphthalene rings and the central formimidamide group [30] [31]. The planarity is maintained by the balance between conjugation stabilization and steric interactions between the bulky naphthalene substituents.

Molecular Dynamics Simulations

The molecular dynamics simulation studies of N,N'-Di(naphthalen-1-yl)formimidamide provide detailed information about its conformational behavior, intermolecular interactions, and dynamic properties in various environments [36] [37] [38] [39]. These simulations employ classical force fields or hybrid quantum mechanical/molecular mechanical approaches to model the time-evolution of the molecular system under realistic conditions.

Force field parameterization for N,N'-Di(naphthalen-1-yl)formimidamide typically employs the Generalized Amber Force Field, Chemistry at Harvard Macromolecular Mechanics parameters, or Optimized Potentials for Liquid Simulations-All Atom force fields [40] [41] [42]. These force fields require careful parameterization of the formimidamide moiety, as standard parameters may not adequately describe the partial double-bond character of the C=N bonds.

The simulation protocols commonly involve energy minimization followed by thermalization and production runs under periodic boundary conditions [39] [43] [44]. Typical simulation systems contain 100-1000 molecules of the target compound in explicit solvent (water, organic solvents) or in the neat liquid phase. The simulation box dimensions are chosen to avoid finite-size effects while maintaining computational efficiency.

Simulation ParameterTypical ValuesSoftwareDuration
Temperature298-373 KGROMACS10-100 ns
Pressure1 atmAMBER50-200 ns
Time step1-2 fsLAMMPS20-500 ns
Box size40-80 ÅNAMD10-1000 ns

Conformational analysis from molecular dynamics trajectories reveals the preferred molecular geometries and the flexibility of the naphthalene substituents relative to the central formimidamide core [36] [45]. The naphthalene rings may exhibit restricted rotation due to steric hindrance and conjugation effects, with the most stable conformations maintaining coplanarity or small dihedral angles.

Intermolecular interaction analysis focuses on π-π stacking between naphthalene rings, hydrogen bonding involving the formimidamide nitrogen-hydrogen groups, and van der Waals interactions [45] [43]. The radial distribution functions calculated from simulation trajectories provide quantitative measures of these interactions, with π-π stacking distances typically ranging from 3.3 to 4.0 Å.

The solvation behavior in different solvents reveals important information about the compound's solubility and aggregation tendencies [38] [46]. In polar solvents, the formimidamide group may form hydrogen bonds with solvent molecules, while in nonpolar environments, the naphthalene rings dominate the solvation shell through dispersion interactions.

Transport properties such as diffusion coefficients and rotational correlation times can be calculated from molecular dynamics trajectories [46] [45]. These properties are important for understanding the compound's behavior in solution and its potential applications in materials science where molecular mobility is crucial.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.131348519 g/mol

Monoisotopic Mass

296.131348519 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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